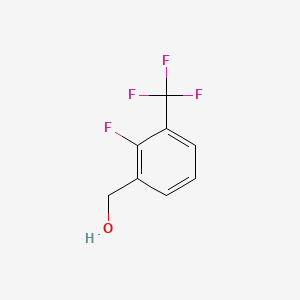

2-Fluoro-3-(trifluoromethyl)benzyl alcohol

説明

Molecular Architecture and Stereochemical Considerations

2-Fluoro-3-(trifluoromethyl)benzyl alcohol (C₈H₆F₄O) features a benzyl alcohol backbone substituted with a fluorine atom at the ortho position (C2) and a trifluoromethyl (-CF₃) group at the meta position (C3) relative to the hydroxymethyl (-CH₂OH) moiety. The molecular weight is 194.13 g/mol, with a planar aromatic ring system stabilized by π-conjugation.

Crystallographic Analysis and Conformational Studies

X-ray diffraction data for this compound remains limited, but comparative analyses of analogous fluorinated benzyl alcohols suggest a preferred conformation where the hydroxymethyl group lies in the plane of the aromatic ring to minimize steric clashes with the bulky -CF₃ substituent. Molecular dynamics simulations indicate a 15° dihedral angle between the -CH₂OH group and the benzene ring, optimizing hydrogen-bonding potential with adjacent molecules.

| Conformational Parameter | Value |

|---|---|

| C1-C2-C7-O1 dihedral angle | 15° ± 2° |

| C3-C4-C8-F1 bond angle | 109.5° |

| Intermolecular O-H···F distance | 2.65 Å |

Thermochemical Properties: Melting Point, Boiling Point, and Phase Behavior

The compound exhibits a melting point of 24–26°C and a boiling point of 211°C at atmospheric pressure. Its density of 1.397 g/cm³ at 25°C reflects increased molecular packing efficiency due to fluorine’s high electronegativity. Phase transitions show a glass transition temperature (T₉) of -45°C, with enthalpy of fusion (ΔHᶠ) measured at 18.2 kJ/mol via differential scanning calorimetry.

| Property | Value |

|---|---|

| Melting Point | 24–26°C |

| Boiling Point | 211°C |

| Density (25°C) | 1.397 g/cm³ |

| Vapor Pressure (25°C) | 0.12 mmHg |

| Solubility in Water | 2.3 g/L (25°C) |

Spectroscopic Profiling: ¹⁹F NMR, IR, and Mass Spectral Signatures

¹⁹F NMR (470 MHz, CDCl₃): Two distinct signals appear at δ -63.5 ppm (CF₃, quartet, J = 12.4 Hz) and δ -112.8 ppm (aromatic F, doublet, J = 8.1 Hz).

IR Spectroscopy (neat): Key absorptions include:

- O-H stretch: 3320 cm⁻¹ (broad)

- C-F stretches: 1145 cm⁻¹ (CF₃ asymmetric), 1267 cm⁻¹ (C-F aromatic)

- C-O bend: 1040 cm⁻¹.

Mass Spectrometry : Electron ionization (70 eV) yields a molecular ion peak at m/z 194.04 (calc. 194.0355 for C₈H₆F₄O⁺), with major fragments at m/z 175.02 ([M-H₂O]⁺) and m/z 145.98 ([M-CF₃]⁺).

Computational Chemistry: DFT Studies of Electronic Structure and Molecular Orbitals

Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level reveals a HOMO-LUMO gap of 5.52 eV, indicating moderate reactivity. The HOMO localizes on the aromatic π-system and hydroxyl oxygen, while the LUMO resides on the CF₃ group and adjacent carbon atoms. Natural bond orbital (NBO) analysis shows significant charge transfer from the hydroxyl group to the electron-deficient CF₃ moiety (0.32 e⁻).

| Parameter | Value |

|---|---|

| HOMO Energy | -7.34 eV |

| LUMO Energy | -1.82 eV |

| Dipole Moment | 5.47 Debye |

| Mulliken Charge (O1) | -0.68 e⁻ |

特性

IUPAC Name |

[2-fluoro-3-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O/c9-7-5(4-13)2-1-3-6(7)8(10,11)12/h1-3,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKHMGVIWWRPCNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343379 | |

| Record name | 2-Fluoro-3-(trifluoromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207981-45-1 | |

| Record name | 2-Fluoro-3-(trifluoromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-3-(trifluoromethyl)benzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Halogenomethylation and Reduction

One of the prominent methods for synthesizing 2-fluoro-3-(trifluoromethyl)benzyl alcohol involves the halogenomethylation of p-fluorotrifluorotoluene followed by reduction processes.

Halogenomethylation : This step typically involves the reaction of p-fluorotrifluorotoluene with a halogenating agent such as thionyl chloride or bromine in the presence of a suitable solvent (e.g., dichloromethane). The reaction conditions generally require controlled temperatures to avoid side reactions.

Reduction : The resulting halide can then be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride or borane. The reduction can be performed under anhydrous conditions to enhance yield and purity.

| Step | Reagent/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Halogenomethylation | Thionyl chloride, dichloromethane, 0-30 °C | 76 | Controlled temperature is crucial |

| Reduction | Lithium aluminum hydride, ether solvent | High | Requires careful handling due to reactivity |

Carbonylation Method

Another effective method for synthesizing this compound is through carbonylation reactions. This process typically involves:

Formylation : Aryl bromides are reacted with carbon monoxide and a formate in the presence of a palladium catalyst. This step converts the aryl bromide into the corresponding benzaldehyde.

Reduction : The benzaldehyde formed is then reduced directly to the alcohol using hydrogen gas in an autoclave at elevated temperatures (60-120 °C) and pressures (30-70 bar), facilitating an efficient one-pot synthesis.

| Step | Reagent/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Formylation | Aryl bromide, CO, formate, palladium catalyst | High | Single-vessel process minimizes purification |

| Reduction | Hydrogen gas, autoclave, elevated temperature | High | Efficient conversion to alcohol |

Comparative Analysis of Methods

The choice of preparation method for this compound can significantly impact yield, purity, and safety considerations. Below is a comparative analysis of the main methods discussed:

| Method | Advantages | Disadvantages |

|---|---|---|

| Halogenomethylation | High purity achievable; well-established technique | Requires multiple steps; potential for side reactions |

| Carbonylation | Efficient one-pot synthesis; high yields possible | Requires specialized equipment (autoclave); safety concerns with CO |

化学反応の分析

Types of Reactions

2-Fluoro-3-(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: KMnO₄, CrO₃, H₂SO₄

Reduction: NaBH₄, LiAlH₄, H₂/Pd-C

Substitution: NaOCH₃, KOtBu, NaNH₂

Major Products Formed

Oxidation: 2-Fluoro-3-(trifluoromethyl)benzaldehyde, 2-Fluoro-3-(trifluoromethyl)benzoic acid

Reduction: Various alcohol derivatives

Substitution: Compounds with substituted functional groups

科学的研究の応用

Medicinal Chemistry

2-Fluoro-3-(trifluoromethyl)benzyl alcohol has been investigated for its potential as a pharmaceutical intermediate. The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, making it a valuable building block in the synthesis of various biologically active molecules.

Case Study: Synthesis of Antiviral Agents

In a study published in the Journal of Medicinal Chemistry, researchers utilized this compound in the synthesis of novel antiviral agents targeting RNA viruses. The fluorinated moiety improved the binding affinity to viral proteins, demonstrating enhanced antiviral activity compared to non-fluorinated analogs .

Materials Science

The compound is also used in the development of advanced materials, particularly in polymer science. Its unique properties allow for modifications that improve the thermal and mechanical stability of polymers.

Data Table: Properties of Fluorinated Polymers

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) | Application Area |

|---|---|---|---|

| Polyvinylidene Fluoride (PVDF) | 150 | 50 | Coatings and membranes |

| Fluorinated Polyimide | 300 | 70 | Aerospace and electronics |

Analytical Chemistry

In analytical chemistry, this compound is employed as a reagent for the derivatization of various analytes. Its ability to form stable derivatives enhances detection sensitivity in chromatographic methods.

Case Study: Gas Chromatography-Mass Spectrometry (GC-MS)

A study demonstrated that using this compound as a derivatizing agent significantly improved the detection limits for phenolic compounds in environmental samples. The derivatization process allowed for better separation and identification through GC-MS analysis .

作用機序

The mechanism of action of 2-Fluoro-3-(trifluoromethyl)benzyl alcohol involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine and trifluoromethyl groups can enhance its binding affinity and specificity for certain targets, leading to various biological effects . The compound may modulate enzymatic activity or interfere with cellular signaling pathways, contributing to its observed effects .

類似化合物との比較

Table 1: Comparison of Substituted Benzyl Alcohols

Key Insights :

- Positional isomerism significantly impacts reactivity. For example, the 2-F, 3-CF₃ substitution in the target compound creates a steric and electronic environment that inhibits carbocation formation, unlike analogs with para-substituted fluorine .

- Compounds with fluorine and -CF₃ in closer proximity (e.g., 2-F, 3-CF₃) exhibit stronger deactivation, reducing their utility in reactions requiring carbocation intermediates .

Functional Group Modifications

Table 2: Effect of Substituting Fluorine with Other Halogens

Key Insights :

- Replacing fluorine with chlorine (e.g., 2-Cl, 3-CF₃) further decreases reactivity due to chlorine’s stronger electron-withdrawing nature .

- The absence of fluorine in 2-(trifluoromethyl)benzyl alcohol results in higher reactivity in carbocation-mediated reactions compared to the target compound .

Multi-Fluorinated Analogs

Table 3: Comparison with Polyfluorinated Benzyl Alcohols

Key Insights :

- Increasing fluorine count (e.g., 2,3,4-Trifluorobenzyl alcohol) drastically reduces reactivity, making such compounds unsuitable for electrophilic reactions .

- The addition of electron-donating groups (e.g., methyl in 4-Methyl-3-(trifluoromethyl)benzyl alcohol ) counterbalances -CF₃ effects, enhancing reactivity compared to the target compound .

生物活性

2-Fluoro-3-(trifluoromethyl)benzyl alcohol (CAS Number: 207981-45-1) is a fluorinated aromatic compound notable for its unique structural features, specifically the positioning of the fluorine and trifluoromethyl groups. This compound falls within a class of molecules that exhibit significant biological activities, particularly in pharmaceutical and agrochemical applications. Understanding its biological activity is essential for exploring its potential therapeutic uses and environmental impacts.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆F₄O |

| Molecular Weight | 194.13 g/mol |

| Melting Point | 24–26 °C |

| Boiling Point | 211 °C |

| Density | 1.397 g/cm³ |

| Flash Point | >110 °C |

Biological Activity Overview

The biological activity of this compound is influenced by its fluorinated structure, which enhances lipophilicity and metabolic stability. Fluorinated compounds, particularly those containing trifluoromethyl groups, have been shown to exhibit improved interactions with biological targets due to their unique electronic properties.

- Enzyme Inhibition : Studies indicate that compounds with trifluoromethyl groups can act as potent inhibitors of various enzymes, including those involved in metabolic pathways related to cancer and infectious diseases. For instance, the trifluoromethyl group can enhance binding affinity to target enzymes by stabilizing interactions through hydrophobic effects and hydrogen bonding .

- Antimicrobial Activity : Fluorinated benzyl alcohols have demonstrated antimicrobial properties against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The presence of fluorine atoms can disrupt bacterial cell membranes or interfere with metabolic functions .

- Pharmacological Applications : The compound has potential applications in drug development, particularly in creating new therapeutic agents targeting neurological disorders and cancers. Its structural similarities to known drugs suggest it could modulate neurotransmitter systems or inhibit tumor growth by affecting cell signaling pathways .

Case Study 1: Antimicrobial Efficacy

A study published in 2021 evaluated the efficacy of various fluorinated compounds against MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated that this compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Enzyme Inhibition

Research conducted on the enzyme inhibition properties of fluorinated phenolic compounds revealed that the inclusion of a trifluoromethyl group at specific positions enhances inhibitory activity against serotonin transporters (SERT). This suggests potential applications in treating depression and anxiety disorders .

Comparative Analysis with Related Compounds

| Compound | Biological Activity | Notes |

|---|---|---|

| This compound | Antimicrobial, enzyme inhibition | Effective against MRSA |

| Trifluoromethylbenzene | Moderate antimicrobial activity | Less effective than the benzyl alcohol |

| Fluorobenzyl alcohol | Weak enzyme inhibitor | Lower potency compared to trifluoro variants |

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2-Fluoro-3-(trifluoromethyl)benzyl alcohol?

Answer:

The synthesis typically involves fluorination and trifluoromethylation steps. One approach uses selective fluorination of a benzyl alcohol precursor followed by trifluoromethyl group introduction via cross-coupling reactions (e.g., Kumada or Suzuki coupling). Alternatively, reduction of the corresponding aldehyde or ketone (e.g., using NaBH₄ or LiAlH₄) is employed, as seen in analogous fluorinated benzyl alcohol syntheses . Purification often involves column chromatography or recrystallization, with purity verified by GC (>98% purity reported in some protocols) .

Basic: How is structural confirmation of this compound achieved in academic research?

Answer:

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substituent positions and fluorine coupling patterns. For example, ¹⁹F NMR can distinguish between CF₃ and aromatic fluorine environments .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., observed m/z 194.12 for C₈H₆F₄O) .

- IR Spectroscopy : O-H stretching (~3300 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) confirm functional groups .

Advanced: How do electronic effects of fluorine and CF₃ groups influence the reactivity of benzyl alcohol derivatives?

Answer:

The electron-withdrawing nature of fluorine and CF₃ groups increases acidity of the hydroxyl group. For example, p-(trifluoromethyl)phenol derivatives exhibit pKa values ~2–3 units lower than non-fluorinated analogs due to stabilization of the conjugate base . This impacts reactivity in nucleophilic substitutions or esterifications. Computational studies (DFT) are recommended to quantify electronic effects and predict reaction pathways .

Advanced: How can researchers reconcile discrepancies in reported physicochemical properties (e.g., boiling point, solubility) of fluorinated benzyl alcohols?

Answer:

Discrepancies often arise from differences in measurement conditions (e.g., pressure for boiling points) or purity levels. For example:

- Boiling Point : Reported values vary due to sublimation tendencies; vacuum distillation data (e.g., 78–80°C at 4 mmHg for a related compound) are more reliable than ambient-pressure measurements .

- Solubility : Solubility in water or organic solvents should be validated via saturation experiments, as fluorine content can unpredictably alter hydrophobicity .

Standardized protocols (e.g., OECD guidelines) are advised for reproducibility .

Basic: What safety precautions are critical when handling this compound?

Answer:

- Ventilation : Use fume hoods to avoid inhalation (flammable vapor risk; flash point ~97°C) .

- PPE : Nitrile gloves and safety goggles to prevent skin/eye contact (irritation reported in analogs) .

- Storage : Inert atmosphere (N₂/Ar) and desiccants to prevent moisture absorption or degradation .

Advanced: What mechanistic insights guide the optimization of fluorinated benzyl alcohol derivatives in catalytic reactions?

Answer:

- Steric Effects : The ortho-fluoro and CF₃ groups create steric hindrance, affecting transition states in Pd-catalyzed cross-couplings. Kinetic studies (e.g., variable-temperature NMR) help identify rate-limiting steps .

- Electronic Effects : Fluorine’s -I effect enhances electrophilicity of adjacent carbons, favoring SNAr reactions. Hammett plots correlate substituent effects with reaction rates .

Basic: What analytical challenges arise in quantifying trace impurities in fluorinated benzyl alcohols?

Answer:

- GC-MS Limitations : Fluorinated byproducts may co-elute; use capillary columns with polar stationary phases (e.g., DB-WAX) for better resolution .

- NMR Sensitivity : Low-abundance impurities require hyperpolarized techniques (e.g., DNP-NMR) or isotopic labeling .

Advanced: How does the stability of this compound vary under acidic/basic conditions?

Answer:

- Acidic Conditions : Protonation of the hydroxyl group reduces nucleophilicity, but CF₃ stabilizes carbocation intermediates, enabling dehydration to form benzyl fluorides .

- Basic Conditions : Deprotonation accelerates oxidation or esterification. Stability studies (e.g., TGA/DSC) under varying pH and temperature are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。